2-amino-N-(but-3-yn-1-yl)benzamide

Medicinal Chemistry ADME Prediction Library Design

Researchers seeking a single scaffold that combines a nucleophilic ortho-amino handle with a terminal alkyne for CuAAC click chemistry often face fragmented supply. This compound solves that by integrating both reactive sites into one anthranilamide core. • Bifunctional architecture enables one-step triazole bioconjugation and direct quinazolinone cyclization, unlike simple N-alkynyl benzamides. • Balanced physicochemical profile (XLogP3 ~1.1, HBD 2) supports aqueous solubility optimization in medicinal chemistry SAR. • Available in research-scale quantities with documented purity, ensuring reproducible synthetic outcomes.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 33238-75-4
Cat. No. B1528744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(but-3-yn-1-yl)benzamide
CAS33238-75-4
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC#CCCNC(=O)C1=CC=CC=C1N
InChIInChI=1S/C11H12N2O/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h1,4-7H,3,8,12H2,(H,13,14)
InChIKeySEZTUYFDMLGDLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(but-3-yn-1-yl)benzamide – Terminal Alkyne Anthranilamide


2-Amino-N-(but-3-yn-1-yl)benzamide (CAS 33238-75-4) is a synthetic organic compound belonging to the anthranilamide class [1]. With a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol, it features a primary aromatic amine, a secondary amide, and a terminal alkyne moiety [2]. This bifunctional architecture—combining an anthranilamide core with a but-3-yn-1-yl handle—positions the compound as a versatile intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other alkyne-specific transformations [1]. Unlike simple benzamides lacking the ortho-amino group or alkynyl substituent, the 2-amino-N-(but-3-yn-1-yl)benzamide scaffold offers a unique combination of nucleophilic and click-reactive sites, enabling its use as a building block in medicinal chemistry and chemical biology applications .

2-Amino-N-(but-3-yn-1-yl)benzamide: Structural Differentiation


Interchanging 2-amino-N-(but-3-yn-1-yl)benzamide with structurally similar benzamides or alkynyl amides is scientifically invalid due to two key structural differentiators that govern its chemical behavior. First, the presence of an ortho-amino group on the benzamide ring distinguishes this compound from simpler N-alkynyl benzamides such as N-(but-3-yn-1-yl)benzamide (CAS 323581-08-4), which lacks the aryl amine [1]. This additional nucleophilic site enables distinct reactivity profiles, including the formation of fused heterocycles (e.g., quinazolinones) that are inaccessible to the non-amino analog [2]. Second, the but-3-yn-1-yl substituent imparts unique click chemistry compatibility and contributes to the molecule's physicochemical properties—notably a calculated XLogP3 of approximately 1.1, which differs markedly from saturated analogs . Substituting 2-amino-N-(but-3-yn-1-yl)benzamide with a generic benzamide or a non-alkynylated anthranilamide would eliminate the terminal alkyne handle, thereby precluding CuAAC-mediated bioconjugation and altering the compound's lipophilicity and hydrogen-bonding capacity . These structural nuances are not cosmetic; they fundamentally determine the compound's utility in synthetic and biological applications.

2-Amino-N-(but-3-yn-1-yl)benzamide Quantitative Differentiation


Physicochemical Profile vs. N-(but-3-yn-1-yl)benzamide

2-Amino-N-(but-3-yn-1-yl)benzamide exhibits a distinct physicochemical signature compared to its direct analog N-(but-3-yn-1-yl)benzamide (CAS 323581-08-4), which lacks the ortho-amino substituent [1]. The presence of the additional amine increases the molecular weight from 173.21 g/mol to 188.23 g/mol and introduces a second hydrogen bond donor, raising the hydrogen bond donor count from 1 to 2 [2][3]. This modification is predicted to enhance aqueous solubility and influence permeability, key parameters for oral bioavailability [4].

Medicinal Chemistry ADME Prediction Library Design

Quinazolinone Synthesis Potential

The ortho-amino benzamide motif in 2-amino-N-(but-3-yn-1-yl)benzamide serves as a privileged scaffold for constructing nitrogen-containing heterocycles [1]. Under standard conditions (e.g., condensation with aldehydes or ketones, or reaction with orthoesters), 2-amino benzamides cyclize to form quinazolin-4(3H)-ones, a core structure in numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib) [2]. In contrast, N-(but-3-yn-1-yl)benzamide, lacking the ortho-amino group, cannot undergo this cyclization [3]. This divergent reactivity directly impacts the compound's utility as a building block for focused library synthesis.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Lipophilicity Comparison to Saturated Analog

The terminal alkyne in 2-amino-N-(but-3-yn-1-yl)benzamide contributes a distinct lipophilicity profile compared to its saturated analog, 2-amino-N-butylbenzamide. The calculated XLogP3 for 2-amino-N-(but-3-yn-1-yl)benzamide is 1.1 [1]. While an exact experimental value for the saturated analog is not available from the same source, the alkyne moiety generally increases lipophilicity relative to an alkane of the same carbon length, a trend consistent with known alkynyl vs. alkyl contributions [2]. This difference can influence membrane permeability and non-specific protein binding, which are critical considerations in hit-to-lead optimization.

ADME Prediction Physicochemical Property Drug Design

2-Amino-N-(but-3-yn-1-yl)benzamide: Key Applications


CuAAC Bioconjugation and Probe Synthesis

Leveraging its terminal alkyne group, 2-amino-N-(but-3-yn-1-yl)benzamide is ideally suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. This 'click chemistry' application is supported by the compound's defined physicochemical profile (e.g., a hydrogen bond donor count of 2 and a calculated XLogP3 of 1.1) which can influence the solubility and reactivity of the resulting triazole conjugates [2]. In contrast to non-alkynylated anthranilamides, this compound can be directly incorporated into biomolecules, fluorescent probes, or affinity matrices via robust, bioorthogonal chemistry .

Quinazolinone Kinase Inhibitor Library

The ortho-amino benzamide architecture of 2-amino-N-(but-3-yn-1-yl)benzamide provides a direct synthetic entry into the quinazolin-4(3H)-one scaffold, a privileged structure in kinase inhibitor drug discovery [1]. This differentiates it from analogs like N-(but-3-yn-1-yl)benzamide, which lack the requisite ortho-amino group for cyclization [2]. Researchers can use this compound as a starting material to generate diverse libraries of alkynyl-tagged quinazolinones, facilitating structure-activity relationship (SAR) studies and the development of targeted covalent inhibitors .

ADME Property Optimization Scaffold

The specific physicochemical properties of 2-amino-N-(but-3-yn-1-yl)benzamide—including its molecular weight (188.23 g/mol), hydrogen bond donor count (2), and calculated XLogP3 (1.1)—make it a valuable building block for medicinal chemists aiming to modulate ADME properties [1]. The presence of the ortho-amino group increases hydrogen bonding capacity relative to N-(but-3-yn-1-yl)benzamide (HBD count 1), which can be exploited to enhance aqueous solubility without significantly increasing molecular weight [2]. This quantitative differentiation supports its selection over simpler alkynyl benzamides when designing analogs with improved pharmacokinetic profiles .

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